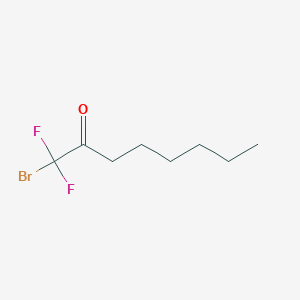
1-Bromo-1,1-difluoro-octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1-difluoro-octan-2-one is an organofluorine compound with the molecular formula C8H13BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to an octanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1,1-difluoro-octan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1-difluoro-octan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,1-difluoro-octan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form 1,1-difluoro-octan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted octanones.
Reduction: Formation of 1,1-difluoro-octan-2-ol.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-1,1-difluoro-octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1-difluoro-octan-2-one involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-1,1-difluorohexane
- 1-Bromo-1,1-difluoro-1-phenylethane
- 1-Bromo-2,2-difluorohexane
Comparison
1-Bromo-1,1-difluoro-octan-2-one is unique due to its specific structure, which includes an octanone backbone with bromine and fluorine substituents. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the octanone group allows for specific interactions with nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H13BrF2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
1-bromo-1,1-difluorooctan-2-one |
InChI |
InChI=1S/C8H13BrF2O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 |
Clé InChI |
BOTVGYDPRVBKIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


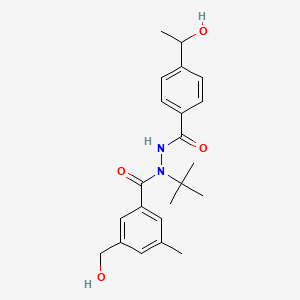
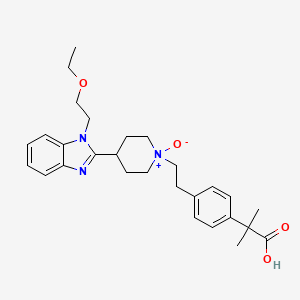
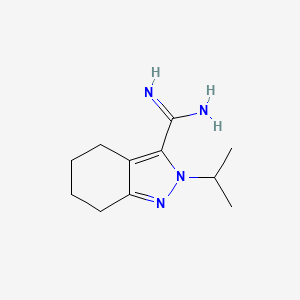
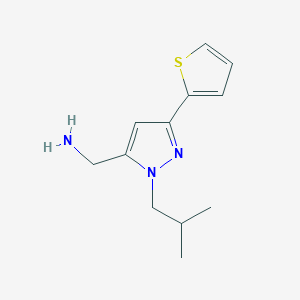
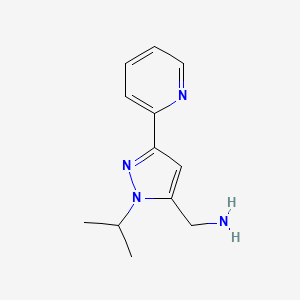
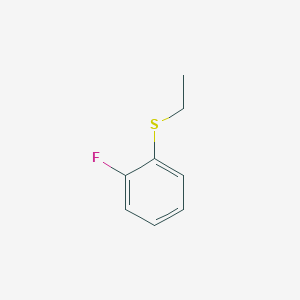
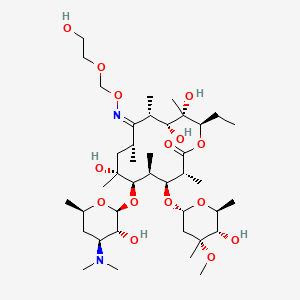
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
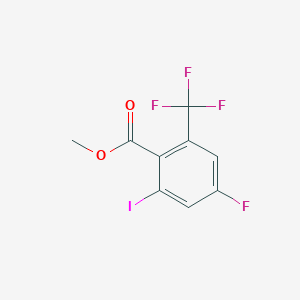
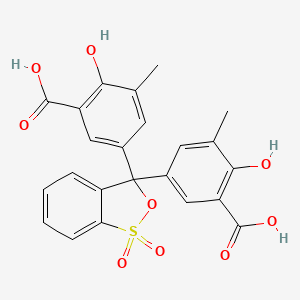
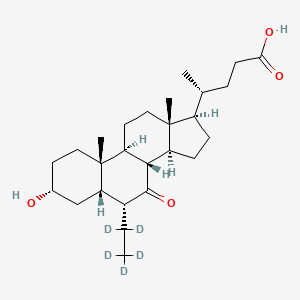
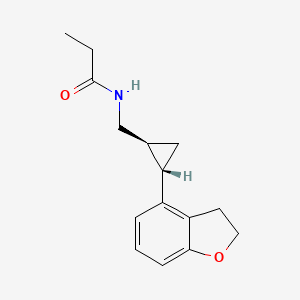
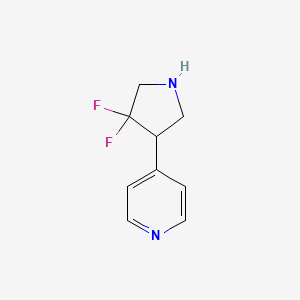
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
